Deoxypyridoxine

Beschreibung

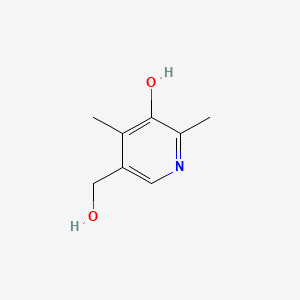

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWAYISKWGDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-51-6 (hydrochloride) | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209849 | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-67-6 | |

| Record name | Deoxypyridoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESOXYPYRIDOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Analog Development of 4 Deoxypyridoxine

Established Chemical Synthesis Routes of 4-Deoxypyridoxine

The synthesis of 4-deoxypyridoxine has been achieved through various chemical routes. An early method reported by Harris involved the hydrogenation of pyridoxine (B80251) or 4'-ethoxypyridoxine in an alcoholic medium to yield 4'-deoxypyridoxine. taylorfrancis.com

A more detailed and "new route" for the synthesis of 4-deoxypyridoxine (I) has been described, commencing from o-aminoacetophenone (II). This multi-step synthesis proceeds as follows:

Condensation: o-Aminoacetophenone (II) undergoes condensation with bromoacetone (B165879) in dilute alcohol in the presence of potassium hydroxide (B78521) to form 2,4-dimethyl-3-hydroxyquinoline (III). sioc-journal.cn

Ethylation: Compound (III) is then ethylated with ethyl iodide to yield 2,4-dimethyl-3-ethoxyquinoline hydrochloride (IV). sioc-journal.cn

Oxidation: The conversion of (IV) to 2,4-dimethyl-3-ethoxypyridine-5,6-dicarboxylic acid (VIII) can occur via two distinct routes: direct oxidation with potassium permanganate (B83412) in aqueous potassium carbonate solution, or conversion to a nitro derivative (V), followed by catalytic hydrogenation to an amino compound, and subsequent oxidation to (VII) by potassium permanganate. sioc-journal.cn

Decarboxylation and Esterification: Compound (VII) is decarboxylated and then esterified with diazomethane (B1218177) to produce the corresponding methyl ester (IX). sioc-journal.cn

Reduction and Hydrolysis: Reduction of the ester (IX) with lithium aluminum hydride converts it to 2,4-dimethyl-3-ethoxy-5-hydroxymethylpyridine hydrochloride (X). Finally, treating compound (X) with dilute hydrochloric acid in a sealed tube at 200–205 °C yields the desired 4-deoxypyridoxine (I). sioc-journal.cn

Derivatization Strategies for 4-Deoxypyridoxine Analogs

Derivatization of 4-deoxypyridoxine has been explored to develop analogs with altered biochemical properties, particularly focusing on their antimicrobial potential.

Quaternary Ammonium (B1175870) Derivatives

A series of novel quaternary ammonium 4-deoxypyridoxine derivatives has been synthesized. These derivatives typically involve the introduction of long alkyl substituents at the quaternary nitrogen. nih.govscispace.com The general procedure for their preparation involves reacting a precursor, such as 5-acetoxy-4,6-dimethylpyridin-3-yl)methyl chloride (compound 3), with various N,N-dimethylalkylamines. For example, compounds like N-((5-acetoxy-4,6-dimethylpyridin-3-yl)methyl)-N,N-dimethyloctan-1-aminium chloride (4a), N-((5-acetoxy-4,6-dimethylpyridin-3-yl)methyl)-N,N-dimethyldodecan-1-aminium chloride (4b), and N-((5-acetoxy-4,6-dimethylpyridin-3-yl)methyl)-N,N-dimethyloctadecan-1-aminium chloride (4c) were synthesized with yields ranging from 50% to 54%. nih.gov Further hydrolysis of the acetate (B1210297) group yielded corresponding 3-hydroxy derivatives, such as 5-((octyldimethylammonio)methyl)-3-hydroxy-2,4-dimethylpyridin-1-ium dichloride (5a) and 5-((dodecyldimethylammonio)methyl)-3-hydroxy-2,4-dimethylpyridin-1-ium dichloride (5b). nih.gov

Quaternary Phosphonium (B103445) Salts

Methods for the synthesis of quaternary phosphonium salts based on 4-deoxypyridoxine have also been developed. researchgate.net These compounds are structurally related to quaternary ammonium compounds but feature a phosphorus atom at the cationic center. Research has indicated that mono-quaternary phosphonium compounds (QPCs) based on the 4-deoxypyridoxine core generally exhibit weak antibacterial activity. rsc.org However, some of these phosphonium salts have shown in vitro antibacterial and antitumor activity. researchgate.net

Structural Modifications for Modulating Biochemical Activity

Structural modifications of 4-deoxypyridoxine, particularly the introduction of lipophilic chains, significantly influence its biochemical activity.

Quaternary ammonium derivatives of 4-deoxypyridoxine, bearing long alkyl substituents, have demonstrated potent antibacterial activity, especially against Gram-positive bacteria. For instance, compounds 4c (with an octadecyl chain) and 5c (the hydrolyzed 3-hydroxy derivative of 4c) exhibited excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Their minimum inhibitory concentrations (MICs) were in the range of 0.5–2 μg/mL, surpassing the activity of miramistin, a known antiseptic. nih.govscispace.comnih.govpeeref.com This suggests a strong correlation between the length of the alkyl chain and the antibacterial efficacy. nih.gov However, these compounds were inactive against Gram-negative strains like E. coli and P. aeruginosa. nih.govnih.govpeeref.com

| Compound | Alkyl Chain Length | MIC against S. aureus (μg/mL) | Activity against Gram-negative bacteria |

|---|---|---|---|

| 4a | Octyl | >64 scispace.com | Inactive scispace.com |

| 4b | Dodecyl | >64 scispace.com | Inactive scispace.com |

| 4c | Octadecyl | 0.5–2 nih.govscispace.com | Inactive nih.govscispace.com |

| 5a | Octyl | >64 scispace.com | Inactive scispace.com |

| 5b | Dodecyl | >64 scispace.com | Inactive scispace.com |

| 5c | Octadecyl | 0.5–2 nih.govscispace.com | Inactive nih.govscispace.com |

Beyond its role in antibacterial analogs, 4-deoxypyridoxine itself is recognized as a vitamin B6 antagonist. Its mechanism involves competitively inhibiting enzymes crucial for the regeneration of vitamin B6, thereby lowering its concentration. wikipedia.org This antagonistic effect is further elucidated by its phosphorylation to 4-deoxypyridoxine 5′-phosphate (dPNP) by pyridoxal (B1214274)/pyridoxine/pyridoxamine (B1203002) kinase (PdxK). The accumulated dPNP then inhibits key pyridoxal 5′-phosphate (PLP)-dependent enzymes, such as serine hydroxymethyltransferase (GlyA) and glycine (B1666218) decarboxylase (GcvP), which are involved in one-carbon unit generation, ultimately impacting the synthesis of coenzyme A (CoA) and thiamine (B1217682). asm.org

Furthermore, 4-deoxypyridoxine has been identified as an inhibitor of sphingosine-1-phosphate lyase (SPL). wikipedia.orguzh.ch This inhibition has been shown to prevent cell death in ex vivo animal pancreatic islets, suggesting its potential in increasing the viability of donor pancreatic tissue. wikipedia.org The ability of 4-deoxypyridoxine to inhibit SPL is thought to occur through competition with PLP, given that SPL is a PLP-dependent enzyme. uzh.ch

Biochemical Mechanisms of Action of 4 Deoxypyridoxine

Phosphorylation of 4-Deoxypyridoxine

The initial and critical step in the mechanism of action of 4-deoxypyridoxine involves its intracellular phosphorylation, which converts it into its active metabolite.

Role of Pyridoxal (B1214274) Kinase (PdxK) in 4-Deoxypyridoxine Phosphorylation

Pyridoxal kinase (PdxK, EC 2.7.1.35), a ubiquitous enzyme responsible for the phosphorylation of dietary vitamin B6 vitamers such as pyridoxal (PL), pyridoxine (B80251) (PN), and pyridoxamine (B1203002) (PM) into their 5'-phosphate forms, plays a pivotal role in activating 4-deoxypyridoxine. Research indicates that PdxK phosphorylates 4-deoxypyridoxine (dPN) to form 4-deoxypyridoxine 5'-phosphate (dPNP) wikipedia.orgfishersci.figuidetopharmacology.orgwikipedia.org. This phosphorylation is essential for the toxic effects of dPN wikipedia.orgguidetopharmacology.org. Unphosphorylated B6 vitamers, including dPN, are thought to enter cells via facilitated diffusion, after which they are "trapped" intracellularly through phosphorylation wikipedia.orgguidetopharmacology.org. Studies have shown that the human homolog of PdxK can utilize dPN as a substrate in vitro wikipedia.orgguidetopharmacology.org. Furthermore, the catalytic activity of PdxK is competitively inhibited by 4-deoxypyridoxine itself.

Formation and Accumulation of 4-Deoxypyridoxine 5'-Phosphate (dPNP) as the Active Metabolite

The phosphorylation catalyzed by PdxK results in the formation of 4-deoxypyridoxine 5'-phosphate (dPNP), which is recognized as the primary active metabolite responsible for the antagonistic effects of 4-deoxypyridoxine wikipedia.orgguidetopharmacology.org. Experimental evidence, such as high-performance liquid chromatography (HPLC) analysis in Salmonella enterica, has demonstrated the intracellular accumulation of dPNP when cells are exposed to dPN wikipedia.orgguidetopharmacology.org. This accumulation is crucial because dPNP, rather than dPN, is the molecule that exerts the direct toxic effects on cellular metabolism wikipedia.orgguidetopharmacology.org. As a potent vitamin B6 antagonist, dPNP's accumulation signifies the conversion of a precursor into a metabolically disruptive agent wikipedia.orgguidetopharmacology.org.

Antagonism of Pyridoxal 5'-Phosphate (PLP) Metabolism

The active metabolite, 4-deoxypyridoxine 5'-phosphate (dPNP), along with its precursor 4-deoxypyridoxine, interferes with PLP metabolism through several distinct mechanisms, ultimately leading to a functional deficiency of this essential coenzyme.

Disruption of Vitamin B6 Salvage Pathway Enzymes (e.g., PdxH)

Beyond inhibiting de novo synthesis, 4-deoxypyridoxine and dPNP also disrupt the vitamin B6 salvage pathway. This pathway is crucial for converting various B6 vitamin derivatives back into the active PLP form, especially in organisms like humans and animals that lack de novo biosynthesis capabilities and rely solely on salvage wikipedia.orgguidetopharmacology.org. Both dPN and dPNP have been demonstrated to competitively inhibit the in vitro activity of pyridoxine 5′-phosphate (PNP)/pyridoxamine 5′-phosphate (PMP) oxidase (PdxH, EC 1.4.3.5) wikipedia.orgguidetopharmacology.org. PdxH is a conserved enzyme vital for the salvage of B6 vitamers, converting pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate to PLP wikipedia.orgguidetopharmacology.org. The inhibition of PdxH by dPNP directly leads to PLP limitation, thereby impairing the cell's ability to maintain adequate levels of this essential coenzyme wikipedia.orgguidetopharmacology.org.

Global Perturbations of Cellular Vitamin B6 Homeostasis

4-Deoxypyridoxine (dPN) significantly perturbs cellular vitamin B6 homeostasis by acting as a competitive antagonist. Upon entry into the cell, dPN is phosphorylated by pyridoxal/pyridoxine/pyridoxamine kinase (PdxK) to form 4-deoxypyridoxine 5'-phosphate (dPNP). mims.comfishersci.sempg.defishersci.co.ukmetabolomicsworkbench.orgfishersci.ca This phosphorylation step is crucial for its toxic effects. fishersci.sewikipedia.orgfishersci.fi

Impact on Cumulative Vitamin B6 Vitamer Uptake

The sensitivity of cells to 4-deoxypyridoxine is partly a consequence of its inhibitory effect on the cumulative uptake of pyridoxine (PN). wikipedia.orgfishersci.fiuni.lu Unphosphorylated B6 vitamers, including pyridoxine, typically enter cells through facilitated diffusion and are subsequently "trapped" intracellularly via phosphorylation. fishersci.se The phosphorylation of dPN by PdxK is a key factor in this process, as the resulting dPNP then competitively inhibits the uptake of other B6 vitamers, such as pyridoxine, further exacerbating the vitamin B6 deficiency state within the cell. fishersci.sewikipedia.orgfishersci.fiuni.lu

Inhibition of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes by dPNP

The phosphorylated form of 4-deoxypyridoxine, dPNP, acts as a potent inhibitor of a variety of PLP-dependent enzymes. This inhibition is a major contributor to the metabolic disruptions observed in the presence of 4-deoxypyridoxine. mims.comfishersci.sempg.defishersci.co.ukmetabolomicsworkbench.orgfishersci.cawikipedia.orguni.lu

Serine Hydroxymethyltransferase (GlyA)

Serine hydroxymethyltransferase (GlyA) is a PLP-dependent enzyme crucial for the generation of one-carbon units, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. mims.com Accumulated dPNP has been shown to inhibit GlyA activity. mims.comfishersci.sempg.defishersci.co.ukmetabolomicsworkbench.orgfishersci.ca This inhibition leads to a reduced flux towards coenzyme A (CoA) precursors, consequently decreasing the synthesis of both CoA and thiamine (B1217682). mims.comfishersci.sempg.defishersci.co.ukmetabolomicsworkbench.orgfishersci.ca Studies in Salmonella enterica have demonstrated that dPNP's inhibition of GlyA contributes to adverse metabolic consequences. mims.com

Glycine Decarboxylase (GcvP)

Glycine decarboxylase (GcvP), a component of the glycine cleavage system (GCV), is another PLP-dependent enzyme involved in the generation of one-carbon units. mims.com Research suggests that accumulated dPNP inhibits GcvP. mims.comfishersci.sempg.defishersci.co.ukmetabolomicsworkbench.orgfishersci.ca While direct inhibition by dPNP on GcvP has not always been explicitly reported, a structurally similar B6 vitamer, pyridoxine 5'-phosphate (PNP), has been shown to inhibit the in vitro activity of E. coli and Bacillus subtilis GCV systems. fishersci.se This supports the hypothesis that dPNP competes with PLP to inhibit GlyA and/or the GCV system, leading to reduced levels of 5,10-methylenetetrahydrofolate (mTHF) and subsequently decreased flux to CoA synthesis. fishersci.se

Ornithine Decarboxylase

Ornithine decarboxylase (ODC) is a PLP-dependent enzyme that plays a rate-limiting role in the biosynthesis of polyamines. While 4-deoxypyridoxine itself does not directly inhibit ODC activity, its phosphorylated metabolite, 4-deoxypyridoxine 5'-phosphate (dPNP), acts as an inhibitor. Studies have reported that dPNP inhibits ornithine decarboxylase activity with a Ki of 60 µM. This inhibition can lead to a reduction in ODC activity, as observed in epidermal tissues where 4-deoxypyridoxine treatment significantly reduced induced ODC activity.

Table 1: Inhibition of Ornithine Decarboxylase by 4-Deoxypyridoxine 5'-Phosphate

| Inhibitor | Enzyme | Ki (µM) | Mechanism of Inhibition |

| 4-Deoxypyridoxine 5'-phosphate | Ornithine Decarboxylase | 60 | Direct inhibition |

Glutamate (B1630785) Decarboxylase

Glutamate decarboxylase (GAD) is a PLP-dependent enzyme responsible for the synthesis of gamma-aminobutyric acid (GABA) from glutamate. 4-Deoxypyridoxine 5'-phosphate (dPNP) acts as a competitive inhibitor of the activation of glutamate apodecarboxylase by its cofactor, pyridoxal 5'-phosphate (PLP). Research indicates a Ki of 0.27 µM for dPNP in this competitive inhibition. Furthermore, dPNP strongly inhibits the glutamate-dependent labeling of glutamate decarboxylase, indicating its direct interference with the enzyme's active site.

Table 2: Inhibition of Glutamate Decarboxylase by 4-Deoxypyridoxine 5'-Phosphate

| Inhibitor | Enzyme | Ki (µM) | Mechanism of Inhibition |

| 4-Deoxypyridoxine 5'-phosphate | Glutamate Decarboxylase | 0.27 | Competitive inhibition of PLP activation |

Research Methodologies and Analytical Approaches Employing 4 Deoxypyridoxine

Application as a Probe in Genetic and Metabolic Pathway Analysis

The utility of 4-deoxypyridoxine as a probe stems from its structural similarity to vitamin B6 vitamers, enabling it to competitively inhibit key enzymes in vitamin B6 metabolism.

In microbial systems, 4-deoxypyridoxine (dPN) functions as a potent vitamin B6 antagonist asm.orgasm.orgsigmaaldrich.comuniroma1.it. Research in Salmonella enterica serovar Typhimurium LT2 and Escherichia coli has demonstrated that dPN is phosphorylated by pyridoxal (B1214274)/pyridoxine (B80251)/pyridoxamine (B1203002) kinase (PdxK) to form 4-deoxypyridoxine 5'-phosphate (dPNP) asm.orgasm.orguniroma1.it. This phosphorylation is crucial for its toxic effect asm.org. The accumulated dPNP can then compromise the de novo biosynthesis of PLP asm.orgasm.org.

Furthermore, dPNP has been shown to inhibit PLP-dependent enzymes such as GlyA (serine hydroxymethyltransferase) and/or GcvP (glycine decarboxylase) asm.orgasm.org. This inhibition leads to a reduced flux of precursors for coenzyme A (CoA) and subsequently decreases the synthesis of both CoA and thiamine (B1217682) asm.orgasm.org. This highlights a metabolic connection between vitamin B6 metabolism and the synthesis of CoA and thiamine in microbes asm.orgasm.org. Studies also indicate that 4-deoxypyridoxine competitively inhibits the uptake of extracellular vitamin B6 uniroma1.it. In E. coli yggS knockout mutants, 4-deoxypyridoxine treatment leads to pleiotropic phenotypes, affecting intracellular amino acid pools and exhibiting pyridoxine sensitivity, which is attributed to the phosphorylation of 4-deoxypyridoxine and accumulation of dPNP and pyridoxine 5'-phosphate (PNP) uniroma1.it.

Early investigations utilized 4-deoxypyridoxine to study its inhibitory effects on growth, morphology, and vitamin metabolism in fungi and plants asm.orgasm.org. These organisms possess distinct pathways for PLP synthesis, such as the deoxyxylulose 5-phosphate (DXP)-independent pathway found in many fungi and eukaryotes asm.orgnih.govresearchgate.net.

More recently, 4-deoxypyridoxine (4DP) has been employed to induce vitamin B6 deficiency in Drosophila melanogaster larvae, serving as a suitable model to study human diseases associated with vitamin B6 deficiency researchgate.netnih.gov. HPLC analysis confirmed the effectiveness of 4DP treatment in reducing vitamin B6 levels researchgate.netnih.gov. Using an NMR-based metabolomic approach, researchers observed significant quantitative differences in sixteen out of forty metabolites in 4DP-fed larvae, including branched-chain and aromatic amino acids, glucose, and lipids researchgate.netnih.gov. Specifically, 4DP feeding halved the PLP concentration in the larvae, leading to a decrease in the activity of PLP-dependent enzymes nih.gov. In Drosophila, PLP supplementation was found to rescue DNA damage and diabetic phenotypes, while treatment with 4-deoxypyridoxine strongly enhanced the frequency of chromosome aberrations nih.gov.

Table 1: Metabolic Alterations in Drosophila Larvae Induced by 4-Deoxypyridoxine Treatment

| Metabolite Category | Observed Change in 4DP-fed Larvae | Reference |

| PLP Concentration | Halved | nih.gov |

| Amino Acids | Quantitative differences (branched-chain, aromatic) | researchgate.netnih.gov |

| Glucose | Quantitative differences | researchgate.netnih.gov |

| Lipids | Quantitative differences | researchgate.netnih.gov |

| Chromosome Aberrations | Strongly enhanced frequency | nih.gov |

As a vitamin B6 antagonist, 4-deoxypyridoxine has been utilized in mammalian research to induce vitamin B6 deficiency asm.orgasm.org. It achieves this by competitively inhibiting enzymes crucial for the regeneration of vitamin B6, thereby lowering its concentration researchgate.net.

A notable application of 4-deoxypyridoxine is its role as an inhibitor of sphingosine-1-phosphate lyase researchgate.net. This inhibitory action has been demonstrated to prevent cell death in ex vivo animal pancreatic islets researchgate.net. This suggests that 4-deoxypyridoxine, along with other sphingosine-1-phosphate lyase inhibitors, could be used to enhance the viability of donor pancreatic tissue, offering a potential avenue for the treatment of diabetes researchgate.net. Furthermore, studies have shown that treatment with 4-deoxypyridoxine can cause hyperglycemia in wild-type individuals mdpi.com. Reduced vitamin B6 levels, often mimicked by 4-deoxypyridoxine, are associated with various diabetic contexts, underscoring the intricate relationship between vitamin B6 and diabetes mdpi.comresearchgate.net.

Analytical Techniques for 4-Deoxypyridoxine and its Metabolites

The precise quantification and identification of 4-deoxypyridoxine and its metabolites are crucial for understanding its biological effects and metabolic fate.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of 4-deoxypyridoxine and various B6 vitamers asm.orguniroma1.itresearchgate.netcerealsgrains.organnualreviews.org. It has been applied to determine intracellular vitamin B6 profiles in microbial strains, such as Salmonella enterica asm.org. HPLC analysis has also been instrumental in verifying the efficacy of 4-deoxypyridoxine treatment in inducing vitamin B6 deficiency in Drosophila researchgate.netnih.gov.

4-Deoxypyridoxine hydrochloride serves as an analytical standard in reversed-phase HPLC (RP-HPLC) methods, often coupled with mass spectrometric (MS) detection, for impurity analysis of drugs like metadoxine (B23640) sigmaaldrich.com. It is also employed as an internal standard in ultra- and high-performance liquid chromatographic analyses for quantifying pyridoxine in multivitamin tablet samples, utilizing UV, mass spectrometric, and fluorescence detectors sigmaaldrich.com.

A specific HPLC-MS/MS method has been developed for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) in human plasma, where 4-deoxypyridoxine (4-DPD) is used as an internal standard x-mol.net. The chromatographic separation of HPPTCA and 4-DPD is achieved within 6 minutes on an X-Bridge Glycan BEH Amide column (100 × 2.1 mm, 2.5 μm) at 20 °C using gradient elution x-mol.net. The mobile phase consists of 0.1% formic acid in a mixture of solvent A (water and acetonitrile (B52724) (95:5, v:v)) and solvent B (water and acetonitrile (5:95, v:v)), delivered at a flow rate of 0.3 mL/min x-mol.net. This assay demonstrates linearity within a range of 0.25-10 µmol/L in plasma, with a limit of quantification of 0.25 µmol/L x-mol.net.

Table 2: HPLC-MS/MS Method Parameters for HPPTCA Determination using 4-Deoxypyridoxine as Internal Standard

| Parameter | Value | Reference |

| Internal Standard | 4-Deoxypyridoxine (4-DPD) | x-mol.net |

| Column | X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm) | x-mol.net |

| Temperature | 20 °C | x-mol.net |

| Elution Mode | Gradient | x-mol.net |

| Mobile Phase | Solvent A: 0.1% formic acid in water:ACN (95:5, v:v); Solvent B: 0.1% formic acid in water:ACN (5:95, v:v) | x-mol.net |

| Flow Rate | 0.3 mL/min | x-mol.net |

| Run Time | 6 min | x-mol.net |

| Linearity Range | 0.25-10 µmol/L in plasma | x-mol.net |

| Limit of Quantification | 0.25 µmol/L | x-mol.net |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique widely employed in metabolic studies involving 4-deoxypyridoxine and its metabolites sigmaaldrich.comannualreviews.orgx-mol.netresearchgate.netmdpi.com. It plays a crucial role in the impurity analysis of metadoxine drugs, with 4-deoxypyridoxine hydrochloride serving as an analytical standard sigmaaldrich.com.

MS-based approaches are utilized for targeted metabolic profiling and untargeted metabolomics, enabling the simultaneous quantification of a large number of metabolites annualreviews.org. This allows for the evaluation of these metabolites as functional biomarkers annualreviews.org. For instance, studies have combined MS with Nuclear Magnetic Resonance (NMR) spectroscopy for comprehensive metabolic profiling, such as in human plasma samples from individuals experiencing marginal vitamin B6 deficiency nih.gov.

The HPLC-MS/MS method mentioned previously for HPPTCA determination in human plasma exemplifies the application of MS in quantifying specific adducts, with 4-deoxypyridoxine as an internal standard x-mol.net. MS offers higher sensitivity compared to NMR spectroscopy, making it advantageous for detecting and characterizing metabolites, even at low concentrations mdpi.com.

Spectrophotometric and Fluorometric Enzyme Activity Assays

Enzyme activity assays are fundamental to understanding the catalytic efficiency and regulatory mechanisms of enzymes. Both spectrophotometric and fluorometric methods are employed, often with 4-deoxypyridoxine to study inhibition.

Spectrophotometric Assays: Spectrophotometric methods are commonly used to quantify enzyme activity by monitoring changes in absorbance over time, which correspond to the consumption of a substrate or the production of a chromogenic product. For instance, the formation of PLP, a product in many B6-related enzymatic reactions, can be measured spectrophotometrically at 420 nm, utilizing its specific extinction coefficient (e.g., 4220 M⁻¹ cm⁻¹) to determine reaction rates. fishersci.co.uk This approach allows researchers to assess how 4-deoxypyridoxine or its phosphorylated form impacts the rate of product formation. Protein concentration, a critical parameter for enzyme activity normalization, is also routinely determined spectrophotometrically. mitoproteome.org

Fluorometric Assays: Fluorometric assays offer enhanced sensitivity and enable real-time monitoring of enzyme reactions, making them particularly useful for studying enzyme kinetics and inhibition, even with low enzyme and substrate concentrations. metabolomicsworkbench.orgwikipedia.org These assays typically involve a non-fluorescent substrate that, upon enzymatic cleavage, releases a highly fluorescent product (e.g., 4-methylumbelliferone (B1674119) from its synthetic derivatives). The increase in fluorescence is directly proportional to the enzyme's activity. metabolomicsworkbench.orgguidetopharmacology.org Although specific studies detailing the direct use of 4-deoxypyridoxine in fluorometric assays were not extensively detailed in the provided snippets, the principle of using such assays to observe changes in enzyme activity in the presence of an inhibitor like 4-deoxypyridoxine is well-established. Fluorometric measurements have also been applied to study ligand binding, such as demonstrating PLP binding to mutant enzymes and determining dissociation constants. fishersci.co.uk

Methodologies for Investigating Enzyme-Ligand Interactions

4-Deoxypyridoxine is a critical compound for investigating how enzymes interact with their ligands, especially in the context of competitive inhibition.

Competitive Binding Studies

Competitive binding studies are designed to determine how an inhibitor, such as 4-deoxypyridoxine, competes with a natural substrate or ligand for the same active site on an enzyme. This competition leads to a reduction in the enzyme's apparent affinity for its natural substrate. fishersci.se

Key Findings with 4-Deoxypyridoxine:

4-Deoxypyridoxine (dPN) and its phosphorylated derivative, 4-deoxypyridoxine 5′-phosphate (dPNP), are well-documented competitive inhibitors of several key enzymes in vitamin B6 metabolism. fishersci.fifishersci.fifishersci.cafishersci.bebiorxiv.orguni.lumetabolomicsworkbench.orgfishersci.ca

One notable example is the inhibition of human pyridoxal (PL)/pyridoxine (PN)/pyridoxamine (PM) kinase (PdxK, EC 2.7.1.35). Both dPN and dPNP competitively inhibit the in vitro activity of this enzyme. fishersci.fifishersci.fibiorxiv.orguni.lumetabolomicsworkbench.org Studies on Escherichia coli PdxK have confirmed this competitive inhibition, determining an inhibition constant (K_i) of approximately 0.5 µM for dPN. uni.lufishersci.ca Similarly, for human pyridoxal kinase, a K_i of 2.8 µM was reported for competitive inhibition by 4-deoxypyridoxine with respect to pyridoxal. biorxiv.org

4-Deoxypyridoxine 5′-phosphate (dPNP) also acts as a competitive inhibitor of glutamate (B1630785) apodecarboxylase activation by pyridoxal 5′-phosphate (PLP), exhibiting a K_i of 0.27 µM. fishersci.be This highlights dPNP's ability to interfere with PLP-dependent enzymes.

Table 1: Competitive Inhibition Constants (K_i) of 4-Deoxypyridoxine and its Phosphate (B84403)

| Inhibitor | Enzyme | K_i (µM) | Reference |

| 4-Deoxypyridoxine (dPN) | E. coli Pyridoxal Kinase (PdxK) | ~0.5 | uni.lufishersci.ca |

| 4-Deoxypyridoxine (dPN) | Human Pyridoxal Kinase | 2.8 | biorxiv.org |

| 4-Deoxypyridoxine 5′-phosphate (dPNP) | Glutamate Apodecarboxylase (activation by PLP) | 0.27 | fishersci.be |

| 4-Deoxypyridoxine 5′-phosphate (dPNP) | Ornithine Decarboxylase | 60 | fishersci.be |

Saturation Kinetics Analysis

Saturation kinetics analysis is a fundamental approach in enzymology used to characterize the interaction between an enzyme and its substrate, typically by measuring reaction rates at varying substrate concentrations. When an inhibitor like 4-deoxypyridoxine is present, this analysis helps to deduce the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Application with 4-Deoxypyridoxine:

In studies investigating the inhibition of E. coli PdxK by 4-deoxypyridoxine, saturation curves were generated by systematically varying the concentration of the substrate, pyridoxal (PL), while maintaining fixed concentrations of other components, such as MgATP, and different concentrations of 4-deoxypyridoxine. fishersci.ca

These saturation curves are typically fitted to kinetic models, such as the Michaelis-Menten equation. For competitive inhibition, such as that observed with 4-deoxypyridoxine, the apparent Michaelis constant (K_m) for the substrate increases linearly with increasing inhibitor concentration, while the maximum reaction velocity (V_max) remains unchanged. fishersci.ca

By plotting the apparent K_m values against the inhibitor concentrations, researchers can determine the inhibition constant (K_i) from the intercept of the linear regression on the x-axis. This method confirmed the competitive nature of 4-deoxypyridoxine's inhibition of PdxK, yielding a K_i of approximately 0.5 µM. fishersci.ca This detailed kinetic analysis provides quantitative insights into the inhibitory potency and mechanism of 4-deoxypyridoxine.

Broader Implications and Future Research Directions in 4 Deoxypyridoxine Studies

Elucidation of Interconnected Metabolic Pathways (e.g., Vitamin B6, Coenzyme A, Thiamine)

4-Deoxypyridoxine (dPN) is widely recognized as a vitamin B6 antagonist, meaning it interferes with the normal function of vitamin B6 wikipedia.org. The primary mechanism involves its phosphorylation by pyridoxal (B1214274) kinase (PdxK) to form 4-deoxypyridoxine 5'-phosphate (dPNP) nih.govasm.orgasm.org. This phosphorylated derivative, dPNP, then actively compromises the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), which is the biologically active coenzyme form of vitamin B6 nih.govasm.orgasm.org.

Research, particularly in microbial systems like Salmonella enterica, has demonstrated that accumulated dPNP inhibits key PLP-dependent enzymes, specifically serine hydroxymethyltransferase (GlyA) and glycine (B1666218) decarboxylase (GcvP) nih.govasm.orgasm.org. These enzymes are crucial for the generation of one-carbon units, which are essential building blocks in various metabolic processes nih.govasm.orgasm.org. A significant finding from these studies is that the inhibition by dPNP leads to a reduced flux toward precursors of Coenzyme A (CoA), ultimately resulting in decreased synthesis of both CoA and thiamine (B1217682) (vitamin B1) nih.govasm.orgasm.orgresearchgate.net. This highlights a previously unappreciated metabolic connection between vitamin B6 metabolism and the biosynthesis pathways of CoA and thiamine, underscoring the intricate integration of biochemical pathways within living organisms nih.govasm.orgasm.orgresearchgate.net. The impact on thiamine synthesis is specifically linked to ThiC-dependent pathways asm.org.

The following table summarizes the interconnected metabolic pathways influenced by 4-Deoxypyridoxine:

| Compound/Enzyme | Role in Metabolism | Impact of 4-Deoxypyridoxine | Key Metabolic Link |

| 4-Deoxypyridoxine (dPN) | Vitamin B6 antagonist | Phosphorylated to dPNP by PdxK nih.govasm.orgasm.org | Initiates cascade of metabolic disruptions |

| Pyridoxal Kinase (PdxK) | Phosphorylates B6 vitamers to active forms | Phosphorylates dPN to dPNP nih.govasm.orgasm.org | Competitive inhibition of PLP synthesis nih.govasm.orgasm.org |

| 4-Deoxypyridoxine 5'-phosphate (dPNP) | Active inhibitory form of dPN | Inhibits de novo PLP biosynthesis nih.govasm.orgasm.org | Directly impacts vitamin B6 availability nih.govasm.orgasm.org |

| Pyridoxal 5'-phosphate (PLP) | Active form of Vitamin B6, essential coenzyme | Reduced biosynthesis due to dPNP nih.govasm.orgasm.org | Critical for numerous enzymatic reactions wikipedia.orgwikidoc.org |

| Serine Hydroxymethyltransferase (GlyA) & Glycine Decarboxylase (GcvP) | PLP-dependent enzymes for one-carbon unit generation | Inhibited by dPNP nih.govasm.orgasm.org | Reduces flux to CoA precursors nih.govasm.orgasm.org |

| Coenzyme A (CoA) | Essential for fatty acid synthesis and citric acid cycle | Decreased synthesis due to reduced precursors nih.govasm.orgasm.orgresearchgate.net | Links vitamin B6 to lipid and energy metabolism nih.govasm.orgasm.orgresearchgate.net |

| Thiamine (Vitamin B1) | Required for glucose and amino acid breakdown | Decreased synthesis due to metabolic crosstalk nih.govasm.orgasm.orgresearchgate.net | Links vitamin B6 to carbohydrate metabolism nih.govasm.orgasm.orgresearchgate.net |

Role in Understanding Cellular Stress Responses and Homeostatic Regulation

Beyond its interaction with vitamin B6 metabolism, 4-Deoxypyridoxine has been identified as an inhibitor of sphingosine-1-phosphate lyase wikipedia.org. Sphingosine-1-phosphate lyase is an enzyme involved in the metabolism of sphingolipids, which are crucial regulators of cell growth, differentiation, and apoptosis (programmed cell death). The inhibition of this enzyme by dPN has been shown to prevent cell death in ex vivo animal pancreatic islets wikipedia.org. This finding suggests that dPN, along with other inhibitors of sphingosine-1-phosphate lyase, could potentially be utilized to enhance the viability of donor pancreatic tissue, which is a critical factor in the treatment of diabetes wikipedia.org. This application highlights dPN's utility in understanding and potentially modulating stress-induced apoptosis and broader cellular homeostatic regulation, particularly in the context of tissue transplantation and disease.

Potential for Developing Novel Biochemical Probes and Molecular Tools

The well-characterized antagonistic properties of 4-Deoxypyridoxine make it an invaluable biochemical probe and molecular tool in research. It is frequently employed to mimic vitamin B6 deficiency in experimental settings and to meticulously study the kinetics of PLP-dependent enzymes nih.govasm.orgasm.org. By introducing dPN, researchers can induce specific metabolic perturbations, allowing for the dissection of complex metabolic networks and the identification of previously unknown metabolic connections, such as the link between vitamin B6, CoA, and thiamine metabolism nih.govasm.orgresearchgate.net. Its ability to be phosphorylated and subsequently inhibit key enzymes provides a defined mechanism to probe the de novo biosynthesis of PLP and the activity of enzymes involved in one-carbon unit generation nih.govasm.orgasm.org. Furthermore, the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is known to modify lysyl and valyl residues in proteins, and dPN's structural similarity allows for its use as a tool to investigate these protein modifications and enzyme-substrate interactions fishersci.fi.

Advancements in Understanding Coenzyme-Dependent Enzyme Regulation

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a highly versatile coenzyme involved in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzymatic activities wikipedia.orgwikidoc.org. These reactions include crucial processes such as transamination, decarboxylation, deamination, and racemization of amino acids asm.orgwikipedia.orgwikidoc.orgfishersci.fi. 4-Deoxypyridoxine, by serving as a competitive inhibitor of pyridoxal kinase (PdxK) and subsequently affecting PLP biosynthesis, provides a powerful means to investigate the regulatory mechanisms of these diverse PLP-dependent enzymes nih.govasm.orgasm.org.

Studies using dPN have elucidated how the accumulation of dPNP can inhibit specific PLP-dependent enzymes like GlyA and GcvP, thereby shedding light on the regulation of one-carbon unit metabolism nih.govasm.orgasm.org. Furthermore, the structural similarity of dPN to PLP allows for its use in studying the binding affinities and active site interactions of coenzyme-dependent enzymes. For instance, in studies of enzymes like tyrosine decarboxylase, the binding of coenzyme and its derivatives can be precisely measured, providing insights into the thermodynamic parameters of binding and the critical role of functional groups in enzyme-coenzyme complex formation core.ac.uk. The use of dPN helps researchers understand how the availability of the active coenzyme (PLP) directly impacts the activity and regulation of a vast array of metabolic enzymes.

Future Directions in the Synthesis of Mechanistically Targeted Analogs

The established mechanisms of action of 4-Deoxypyridoxine—its competitive inhibition of pyridoxal kinase and its inhibitory effects on specific PLP-dependent enzymes and sphingosine-1-phosphate lyase—provide a robust foundation for the future rational design and synthesis of mechanistically targeted analogs wikipedia.orgnih.govasm.orgasm.org. Future research could focus on developing dPN derivatives with enhanced specificity for particular enzymes or pathways.

For instance, analogs could be designed to:

Potentiate or refine inhibition : Create more potent and selective inhibitors of PdxK or specific PLP-dependent enzymes, allowing for finer control over metabolic flux in experimental systems or for potential therapeutic modulation.

Modulate sphingolipid metabolism : Develop compounds that more precisely modulate sphingosine-1-phosphate lyase activity, potentially leading to novel strategies for preventing cell death in various disease contexts, such as organ transplantation or neurodegenerative disorders.

Serve as advanced biochemical probes : Synthesize dPN analogs with tags (e.g., fluorescent, affinity tags) that enable real-time tracking of enzyme activity, protein-ligand interactions, or metabolic pathway dynamics in vivo and in vitro.

Investigate structure-activity relationships (SAR) : Systematic modifications to the dPN scaffold could reveal critical structural features required for its antagonistic activity and metabolic crosstalk, guiding the development of compounds with improved pharmacological profiles or reduced off-target effects.

Such advancements in analog synthesis would not only deepen the understanding of vitamin B6 metabolism and its interconnectedness but also offer new avenues for biochemical intervention and therapeutic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Deoxypyridoxine, and what are their critical experimental considerations?

- Methodological Answer : A novel synthesis route starts with o-nitroethylbenzene, yielding o-aminoacetophenone as an intermediate. This intermediate undergoes condensation with bromoacetone in dilute alcohol under alkaline conditions to form 2,4-dimethyl-3-hydroxyquinoline. Subsequent ethylation with ethyl iodide and oxidation via potassium permanganate produces 2,4-dimethyl-3-ethoxypyridine-5,6-dicarboxylic acid, which is decarboxylated to yield 4-Deoxypyridoxine. Key considerations include optimizing reaction conditions (e.g., temperature, solvent purity) and validating intermediates via spectroscopic methods (NMR, MS) .

Q. How does 4-Deoxypyridoxine function as a vitamin B6 antagonist in experimental models?

- Methodological Answer : 4-Deoxypyridoxine competitively inhibits pyridoxal kinase (PDXK), which converts vitamin B6 into its active cofactor, pyridoxal 5′-phosphate (PLP). Researchers can assess this antagonism by measuring PLP levels in cell lysates (e.g., 3T3-L1 adipocytes) using HPLC or fluorometric assays. In adipogenesis studies, PLP depletion via 4-Deoxypyridoxine reduces mRNA markers like PPARγ and C/EBPα, validated via qPCR .

Advanced Research Questions

Q. What experimental strategies are used to investigate 4-Deoxypyridoxine’s inhibition of S1P lyase (SPL) and its impact on apoptosis?

- Methodological Answer : To study SPL inhibition, researchers can:

- Measure intracellular S1P accumulation using liquid chromatography-mass spectrometry (LC-MS) in insulinoma cell lines (e.g., INS-1) treated with 4-Deoxypyridoxine.

- Quantify apoptosis via caspase-3/7 activity assays or Annexin V/PI staining. Contradictory results (e.g., anti-apoptotic effects in insulinoma cells vs. pro-apoptotic effects in glioma cells) may arise from cell-type-specific S1P receptor (S1PR) expression, necessitating receptor profiling via flow cytometry .

Q. How can researchers resolve discrepancies in 4-Deoxypyridoxine’s effects on apoptosis across different cell types?

- Methodological Answer : Systematic analysis includes:

- Comparing SPL activity (via sphingosine-1-phosphate cleavage assays) and S1PR expression (e.g., S1PR1 vs. S1PR2) in divergent cell models.

- Using siRNA knockdown of specific S1PRs to isolate receptor-mediated effects.

- Contextualizing findings with lipidomic profiling to identify compensatory pathways (e.g., ceramide metabolism) .

Q. What methodologies are employed to study 4-Deoxypyridoxine’s role in adipogenesis and systemic insulin sensitivity?

- Methodological Answer : In 3T3-L1 preadipocytes:

- Induce adipogenesis with standard hormonal cocktails (insulin, dexamethasone, IBMX) and co-treat with 4-Deoxypyridoxine.

- Assess lipid accumulation via Oil Red O staining and quantify adipogenic markers (e.g., FABP4, Adiponectin) via Western blot.

- For in vivo relevance, pair these findings with murine models of diet-induced obesity, measuring insulin tolerance tests (ITT) and adipose tissue PDXK activity .

Q. How does 4-Deoxypyridoxine influence bacterial coenzyme A (CoA) metabolism, and what experimental models are suitable?

- Methodological Answer : In Salmonella enterica, 4-Deoxypyridoxine disrupts PLP-dependent enzymes like CoA biosynthetic enzymes. Researchers can:

- Use genetic knockouts (e.g., pdxK mutants) to study PLP auxotrophy.

- Perform metabolomic profiling (GC-MS or LC-MS) to track CoA intermediates.

- Validate enzyme activity via in vitro reconstitution assays with purified proteins .

Experimental Design and Data Analysis

Q. What controls are essential when designing studies involving 4-Deoxypyridoxine?

- Methodological Answer : Include:

- Positive controls (e.g., known SPL inhibitors like LX2931) to validate assay sensitivity.

- Negative controls (vehicle-treated cells) to baseline apoptosis or metabolic activity.

- Rescue experiments with exogenous PLP to confirm mechanism-specific effects .

Q. How should researchers document and present data on 4-Deoxypyridoxine’s effects to ensure reproducibility?

- Methodological Answer : Follow guidelines for:

- Detailed experimental protocols (e.g., compound concentration, treatment duration).

- Raw data deposition in repositories (e.g., Figshare) and inclusion of processed data in appendices for transparency.

- Clear labeling of figures/tables with statistical tests (e.g., ANOVA with post-hoc analysis) .

Structural and Functional Characterization

Q. What spectroscopic techniques are critical for characterizing 4-Deoxypyridoxine derivatives?

- Methodological Answer : Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.